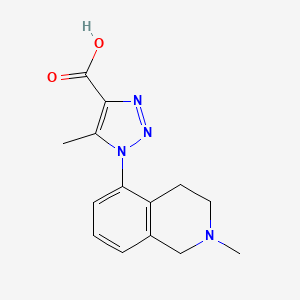
Ácido 4-oxo-2-fenil-1H-quinolina-3-carboxílico
Descripción general
Descripción
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by a quinoline core with a phenyl group at the 2-position, a carboxylic acid group at the 3-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid, also known as 4-Hydroxy-2-phenylquinoline-3-carboxylic acid, is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus by integrating the viral DNA into the host cell’s genome.
Mode of Action
The compound acts as an inhibitor of the HIV-1 integrase enzyme . It binds to the active site of the enzyme, preventing the integration of the viral DNA into the host cell’s genome. This disruption in the viral replication process results in a decrease in the production of new virus particles .
Biochemical Pathways
The inhibition of the HIV-1 integrase enzyme affects the HIV replication pathway . By preventing the integration of the viral DNA into the host cell’s genome, the compound disrupts the life cycle of the virus, thereby reducing the viral load and slowing the progression of the disease .
Result of Action
The result of the compound’s action is a reduction in the viral load of HIV-1 in the infected individual. By inhibiting the HIV-1 integrase enzyme, the compound disrupts the replication of the virus, leading to a decrease in the production of new virus particles .
Análisis Bioquímico
Biochemical Properties
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as HIV-1 integrase, which is essential for the replication of the HIV virus . The interaction between 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid and HIV-1 integrase involves binding to the active site of the enzyme, thereby preventing it from catalyzing the integration of viral DNA into the host genome . This inhibition is a result of the compound’s ability to form stable complexes with the enzyme, disrupting its normal function.
Cellular Effects
The effects of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential as a therapeutic agent for conditions involving dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the inhibition of HIV-1 integrase by 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid involves the formation of a stable complex with the enzyme, preventing it from catalyzing the integration of viral DNA . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid can have sustained effects on cellular function, with continued modulation of gene expression and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting viral replication . At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites . These interactions underscore the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the action of targeting signals and post-translational modifications . For example, the presence of specific targeting sequences can direct 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid to the nucleus, where it can interact with transcription factors and modulate gene expression . These localization mechanisms are essential for the compound’s ability to exert its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with benzoyl chloride followed by cyclization can yield the desired quinoline derivative . Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol .
Industrial Production Methods
Industrial production of 4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxyquinoline-3-carboxylic acid
- 2-phenylquinoline-3-carboxylic acid
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a carboxylic acid group, and a keto group within the quinoline framework makes it a versatile compound for various applications in medicinal and industrial chemistry.
Propiedades
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-11-8-4-5-9-12(11)17-14(13(15)16(19)20)10-6-2-1-3-7-10/h1-9H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKGXFOXVYJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303218 | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13180-35-3 | |
| Record name | NSC157401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AG-J-70608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3aS,6aS)-2-methyl-5-(1-methylsulfonylpiperidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1651586.png)
![2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1651587.png)
![1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole](/img/structure/B1651588.png)


![4-(ethoxycarbonyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-3-methyl-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B1651596.png)








